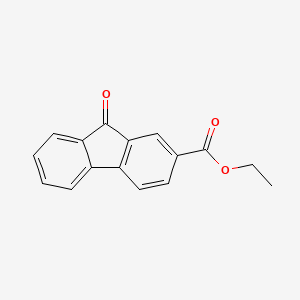

9-Oxo-9H-fluorene-2-carboxylic acid ethyl ester

Description

Significance of Fluorenone Derivatives in Contemporary Organic and Materials Science Research

Fluorenone derivatives are pivotal in both materials science and organic synthesis due to their unique physicochemical, photoelectric, and thermal properties. wikipedia.orgresearchgate.net The rigid, planar, and highly conjugated structure of the fluorenone core is responsible for its utility in a range of advanced applications. nbinno.com

In materials science , these compounds are integral to the development of organic electronics. nbinno.com They are frequently used as central components in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and photovoltaic devices like solar cells. rsc.org The electron-accepting nature of the fluorenone system, combined with its excellent thermal stability and charge transport capabilities, makes it an ideal building block for n-type organic semiconductors. rsc.org Researchers can tune the electronic and optical properties, such as charge mobility and photoluminescence, by modifying the fluorenone core with various functional groups. nbinno.com Furthermore, fluorenone derivatives have been incorporated into sensors and energy storage applications. wikipedia.org

In organic synthesis and medicinal chemistry , the fluorene (B118485) scaffold is considered a "privileged structure" due to its recurrence in various biologically active compounds. Fluorenone-based molecules have shown a wide spectrum of activities, including anticancer, antiviral, anti-inflammatory, and antibacterial properties. researchgate.netnih.gov They serve as versatile intermediates for the synthesis of more complex molecules and pharmaceuticals. wikipedia.org

Structural Features and Electronic Configuration of 9-Oxo-9H-fluorene-2-carboxylic acid ethyl ester

The molecular architecture of this compound is central to its chemical behavior and function. Its properties are derived from the combination of the fluorenone core and its specific functional groups.

Structural Features: The compound is built upon a tricyclic aromatic framework known as fluorene, which consists of two benzene (B151609) rings fused to a central five-membered ring. In this derivative, the central ring features a ketone group (=O) at the 9-position, defining it as a fluorenone. An ethyl carboxylate group (-COOCH₂CH₃) is attached at the 2-position of one of the benzene rings. The molecule is nearly planar, a feature that facilitates π-π stacking in the solid state, which is crucial for charge transport in electronic devices. nbinno.com

Interactive Data Table: Properties of this compound

| Property | Value |

|---|---|

| Chemical Formula | C₁₆H₁₂O₃ |

| Molecular Weight | 252.27 g/mol |

| Core Structure | Fluorenone |

| Functional Groups | Ketone (C9), Ethyl Ester (C2) |

Electronic Configuration: The electronic properties of the molecule are dominated by its extensive π-conjugated system, which extends across the three rings. This delocalized electron network is responsible for the compound's ability to absorb and emit light, as well as its semiconductor properties.

The functional groups play a critical role in modulating this electronic configuration:

Oxo Group (C=O): The ketone at the 9-position is strongly electron-withdrawing. It lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO), enhancing the electron-accepting character of the molecule. rsc.org

Ethyl Ester Group (-COOEt): The ester group at the 2-position is also electron-withdrawing, further influencing the electron distribution and energy levels of the molecular orbitals.

This combination of a conjugated core with electron-withdrawing substituents results in a molecule with specific energy gaps between its Highest Occupied Molecular Orbital (HOMO) and LUMO, which can be tailored for efficient electron transport in various optoelectronic applications. rsc.orgnih.gov

Overview of Research Trajectories for Fluorene-Based Compounds

Current and future research involving fluorene-based compounds, including derivatives like this compound, is highly interdisciplinary and focused on harnessing their unique properties for technological and medical advancement.

Key research trajectories include:

Advanced Optoelectronics: A primary focus remains on developing next-generation OLEDs with improved efficiency, stability, and color purity. mdpi.com Researchers are designing novel fluorene copolymers and small molecules for use as emissive layers, host materials, and charge transport layers. nbinno.com In the field of photovoltaics, fluorene and fluorenone derivatives are being investigated as electron-transporting materials in perovskite and organic solar cells. rsc.org

Chemical and Biological Sensing: The inherent fluorescence of the fluorene core makes it an excellent platform for developing chemosensors. By attaching specific receptor units to the fluorene scaffold, scientists can create sensors that detect ions, explosives, or biological molecules through changes in fluorescence.

Bioimaging and Therapeutics: The strong two-photon absorption cross-sections of some fluorene derivatives make them promising candidates for bioimaging probes in two-photon fluorescence microscopy, which allows for deeper tissue penetration and higher resolution imaging. nih.gov Concurrently, the exploration of fluorene and fluorenone derivatives as anticancer, antimicrobial, and anti-inflammatory agents continues to be an active area of drug discovery. nih.gov

Organic Synthesis: Fluorene and its derivatives continue to be valuable building blocks in organic synthesis. Their reactivity allows for their incorporation into larger, more complex molecular architectures, including polymers and macrocycles, through reactions like Suzuki-Miyaura cross-coupling. wikipedia.orgnbinno.com

Properties

IUPAC Name |

ethyl 9-oxofluorene-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12O3/c1-2-19-16(18)10-7-8-12-11-5-3-4-6-13(11)15(17)14(12)9-10/h3-9H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHFIZVLBMLLGNK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=C(C=C1)C3=CC=CC=C3C2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 9 Oxo 9h Fluorene 2 Carboxylic Acid Ethyl Ester and Precursors

Strategies for the Construction of the Fluorenone Scaffold

The formation of the tricyclic fluorenone structure is the foundational stage in the synthesis of 9-Oxo-9H-fluorene-2-carboxylic acid ethyl ester. This can be achieved through two primary strategies: the oxidation of a pre-existing fluorene (B118485) core or the de novo construction of the ring system through cyclization reactions.

Oxidation of Fluorene Precursors to Fluorenone Derivatives

The direct oxidation of the methylene (B1212753) bridge (C9 position) of a fluorene derivative is a common and efficient method for preparing the corresponding fluorenone. This transformation is crucial as it introduces the ketone functionality that defines the fluorenone scaffold. Various oxidative systems have been developed to achieve this conversion, ranging from classic stoichiometric oxidants to modern catalytic aerobic methods.

A prevalent approach involves the use of strong oxidizing agents. For instance, a 2-substituted fluorene can be effectively oxidized to the corresponding 9-fluorenone (B1672902). Research has shown that the oxidation of 2-acetylfluorene (B1664035) using sodium dichromate in acetic acid provides a high yield of 9-oxo-9H-fluorene-2-carboxylic acid. prepchem.com

More contemporary and environmentally benign methods focus on aerobic oxidation, utilizing molecular oxygen from the air as the terminal oxidant. These reactions are often catalyzed by transition metals or facilitated by strong bases. For example, the aerobic oxidation of 9H-fluorenes in the presence of potassium hydroxide (B78521) (KOH) in a solvent like tetrahydrofuran (B95107) (THF) has been reported as a highly efficient, green technique for synthesizing 9-fluorenones with high purity and yield.

The choice of oxidant and reaction conditions can be tailored based on the specific substituents present on the fluorene ring to maximize yield and minimize side reactions.

Table 1: Selected Methods for the Oxidation of Fluorene Precursors

| Precursor | Oxidizing Agent/Catalyst | Solvent | Conditions | Product | Yield |

| 2-Acetylfluorene | Sodium dichromate | Acetic Acid | Reflux, 3 hours | 9-Oxo-9H-fluorene-2-carboxylic acid | High |

| Substituted 9H-Fluorenes | Air (O₂), KOH | THF | Ambient | Substituted 9-Fluorenones | High |

| 2-Phenylbenzylamine | Pd(OAc)₂, Ag₂O | Acetic Acid | 140 °C | Fluorenone | 62% nih.gov |

Ring-Forming Reactions for Fluorenone Core Synthesis

An alternative to oxidizing a pre-formed fluorene is to construct the fluorenone core through intramolecular cyclization reactions. These methods are particularly useful for creating highly substituted or complex fluorenones from readily available acyclic or bicyclic precursors.

One of the most established methods is the intramolecular Friedel-Crafts acylation . sci-hub.sersc.orgmasterorganicchemistry.com This reaction typically involves a 2-arylbenzoic acid derivative, which, in the presence of a strong acid catalyst (like polyphosphoric acid or sulfuric acid), undergoes cyclization via electrophilic aromatic substitution to form the fluorenone ring. The carboxylic acid group of the precursor is activated and acylates the adjacent aromatic ring, closing the five-membered central ring. sci-hub.se

Palladium-catalyzed reactions have also emerged as powerful tools for fluorenone synthesis. For example, the cyclocarbonylation of o-halobiaryls provides a direct route to the fluorenone scaffold. organic-chemistry.org In this process, a carbon monoxide molecule is inserted, and the ring is closed in a single palladium-catalyzed step. Similarly, palladium-catalyzed dual C-H functionalization of benzophenones can lead to fluorenones through an oxidative dehydrogenative cyclization.

More recent strategies involve the oxidative cyclization of various biphenyl (B1667301) derivatives. For instance, 2-(aminomethyl)biphenyls can be converted into fluorenones using tert-butyl hydroperoxide (TBHP) as an oxidant. nih.gov This method is advantageous as the biphenyl precursors can be easily synthesized via Suzuki cross-coupling reactions. nih.gov

Table 2: Ring-Forming Strategies for Fluorenone Synthesis

| Precursor Type | Reaction Type | Key Reagents/Catalysts | General Outcome |

| 2-Arylbenzoic acids | Intramolecular Friedel-Crafts Acylation | Strong acids (e.g., H₂SO₄, PPA) | Formation of the fluorenone ring system. sci-hub.se |

| o-Halobiaryls | Palladium-Catalyzed Cyclocarbonylation | Pd catalyst, CO gas | Direct synthesis of fluorenones. organic-chemistry.org |

| 2-(Aminomethyl)biphenyls | TBHP-Promoted Oxidative Cyclization | TBHP | Synthesis of variously substituted fluorenones. nih.gov |

Carboxylic Acid Functionalization at the Fluorene-2-Position

To synthesize the target molecule, a carboxylic acid group must be installed specifically at the C2 position of the fluorene or fluorenone ring. The regioselectivity of this step is critical.

Regioselective Functionalization Approaches

Achieving regioselectivity at the C2 position of the fluorene skeleton can be challenging, as electrophilic substitution reactions often lead to mixtures of isomers or favor the 2,7-disubstituted product. Therefore, strategies often rely on starting with a precursor that already contains a functional group at the desired position, which can then be converted into a carboxylic acid.

One effective strategy is to begin with a molecule like 2-acetylfluorene. The acetyl group acts as a directing group and a precursor to the desired carboxyl functionality. This approach circumvents the difficulties of direct, regioselective carboxylation of the unsubstituted fluorene ring.

Methods for Carboxylic Acid Introduction

The conversion of a pre-installed functional group into a carboxylic acid is a reliable method for achieving the desired C2-functionalized product. A well-documented procedure involves the oxidation of 2-acetylfluorene. prepchem.com

In a specific synthetic protocol, 2-acetylfluorene is treated with a strong oxidizing agent, such as sodium dichromate, in acetic acid. This reaction simultaneously oxidizes the acetyl group to a carboxylic acid and the C9-methylene bridge to a ketone, yielding 9-oxo-9H-fluorene-2-carboxylic acid directly. prepchem.com This one-pot reaction is highly efficient for producing the key intermediate required for the final esterification step.

Esterification Reactions to Form the Ethyl Ester Moiety

The final step in the synthesis of this compound is the conversion of the carboxylic acid group into its corresponding ethyl ester. This is a standard transformation in organic chemistry, with several reliable methods available.

The most common method for this type of transformation is the Fischer esterification . chemguide.co.uklibretexts.orgmasterorganicchemistry.comchemguide.co.ukorganic-chemistry.orgmasterorganicchemistry.comlibretexts.org This reaction involves treating the carboxylic acid (9-oxo-9H-fluorene-2-carboxylic acid) with an excess of ethanol (B145695) in the presence of a strong acid catalyst, typically sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). chemguide.co.ukmasterorganicchemistry.com The reaction is an equilibrium process, and to drive it towards the formation of the ester, ethanol is often used as the solvent to ensure it is present in large excess. masterorganicchemistry.comlibretexts.org The mixture is typically heated under reflux to achieve a reasonable reaction rate. The water produced during the reaction can be removed to further shift the equilibrium towards the product side. organic-chemistry.orglibretexts.org

This acid-catalyzed esterification is a robust and widely used method for preparing esters from both aliphatic and aromatic carboxylic acids. google.com

Table 3: General Protocol for Fischer Esterification

| Reactant 1 | Reactant 2 | Catalyst | Conditions | Product |

| 9-Oxo-9H-fluorene-2-carboxylic acid | Ethanol (excess) | Conc. H₂SO₄ or HCl | Heat/Reflux | This compound |

Direct Esterification Procedures

Direct esterification of 9-Oxo-9H-fluorene-2-carboxylic acid with ethanol is a straightforward approach to the ethyl ester. The Fischer-Speier esterification is a classic example, involving the reaction of the carboxylic acid with an excess of ethanol in the presence of a strong acid catalyst, such as sulfuric acid or tosic acid. masterorganicchemistry.com The reaction is reversible, and to drive the equilibrium towards the product, water is typically removed, or a large excess of the alcohol is used. masterorganicchemistry.com

| Method | Reagents | Catalyst | Key Features |

| Fischer-Speier Esterification | 9-Oxo-9H-fluorene-2-carboxylic acid, Ethanol | H₂SO₄ or TsOH | Equilibrium-driven, requires excess alcohol or water removal. masterorganicchemistry.com |

Transesterification Methods

Transesterification offers an alternative route where an existing ester of 9-Oxo-9H-fluorene-2-carboxylic acid, such as the methyl ester, is converted to the ethyl ester. This process can be catalyzed by either acids or bases. nih.gov In an acid-catalyzed transesterification, a proton source activates the carbonyl group of the methyl ester, making it susceptible to nucleophilic attack by ethanol. nih.gov Conversely, in a base-catalyzed process, an alkoxide, such as sodium ethoxide, acts as the nucleophile. nih.gov To favor the formation of the ethyl ester, ethanol is typically used as the solvent. nih.gov

| Catalyst Type | Reagents | Key Conditions |

| Acid-Catalyzed | Methyl 9-oxo-9H-fluorene-2-carboxylate, Ethanol | Acid catalyst (e.g., H₂SO₄) |

| Base-Catalyzed | Methyl 9-oxo-9H-fluorene-2-carboxylate, Ethanol | Base catalyst (e.g., NaOEt) |

Advanced Esterification Techniques

For substrates that may be sensitive to the harsh conditions of traditional esterification, advanced methods provide milder alternatives.

The Steglich esterification is a powerful method that utilizes dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP). organic-chemistry.org This reaction proceeds under mild, neutral conditions and is effective for a wide range of carboxylic acids and alcohols. organic-chemistry.org The role of DMAP is crucial as it acts as an acyl transfer agent, accelerating the reaction and suppressing the formation of N-acylurea byproducts. organic-chemistry.orgresearchgate.net

The Mitsunobu reaction provides another mild route for the synthesis of esters from primary and secondary alcohols. This reaction typically involves the use of a phosphine, such as triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). The reaction proceeds with inversion of stereochemistry at the alcohol carbon, a feature that is particularly important in the synthesis of chiral molecules.

| Method | Key Reagents | Advantages |

| Steglich Esterification | DCC, DMAP | Mild conditions, high yields, suitable for sensitive substrates. organic-chemistry.org |

| Mitsunobu Reaction | PPh₃, DEAD/DIAD | Mild conditions, inversion of stereochemistry. |

Catalytic Systems in the Synthesis of Fluorenone Esters

The development of catalytic systems has significantly advanced the synthesis of fluorenone derivatives, offering more efficient and selective routes.

Transition Metal-Catalyzed Syntheses

Transition metals, particularly palladium and rhodium, have been extensively used in the synthesis of the fluorenone core. These methods often involve intramolecular cyclization reactions.

Rhodium-catalyzed intramolecular acylation of biarylcarboxylic acids has emerged as an efficient method for synthesizing fluorenones. nih.govresearchgate.netwiley-vch.de This approach avoids the use of harsh conditions and stoichiometric reagents often required in classical Friedel-Crafts acylations. wiley-vch.de

Palladium-catalyzed reactions have also been widely employed. These include the annulation of arynes by 2-haloarenecarboxaldehydes and the dehydrogenative cyclization of benzophenones. d-nb.infonih.gov Such methods provide direct access to the fluorenone skeleton with good functional group tolerance.

Organocatalytic Approaches

Organocatalysis offers a metal-free alternative for esterification reactions.

4-Dimethylaminopyridine (DMAP) , as mentioned in the Steglich esterification, is a highly effective nucleophilic catalyst for a variety of acylation reactions. researchgate.netresearchgate.netutrgv.edu It can be used in catalytic amounts with an acid anhydride (B1165640) to facilitate the esterification of alcohols under mild conditions. researchgate.net

N-Heterocyclic carbenes (NHCs) have gained prominence as versatile organocatalysts. They can catalyze the oxidative esterification of aldehydes, which could be a potential, albeit indirect, route to fluorenone esters if a suitable aldehyde precursor is available. nih.govresearchgate.netmdpi.com Research has shown that the activity of NHC catalysts in oxidative esterification can be enhanced by the use of a carboxylic acid co-catalyst. nih.govresearchgate.net

Green Chemistry Principles in Synthetic Routes of Fluorene Derivatives

The principles of green chemistry are increasingly being integrated into the synthesis of fluorene derivatives to minimize environmental impact. This includes the use of safer solvents, catalysts, and reaction conditions.

The aerobic oxidation of 9H-fluorenes to 9-fluorenones using air as the oxidant is a prime example of a green synthetic approach. rsc.orgsemanticscholar.org This method often utilizes a base like potassium hydroxide and can be performed under ambient conditions, significantly reducing the environmental burden compared to traditional oxidation methods that use stoichiometric, often toxic, oxidizing agents. rsc.orgsemanticscholar.org

The development of catalytic systems, both transition metal-based and organocatalytic, aligns with green chemistry principles by reducing the need for stoichiometric reagents and often allowing for milder reaction conditions. The use of recyclable catalysts is also a key aspect of making these synthetic routes more sustainable. Furthermore, evaluating synthetic routes using green chemistry metrics, such as atom economy, E-factor, and process mass intensity (PMI), can guide the development of more environmentally benign processes for the production of fluorenone derivatives. nih.govscientificupdate.com

Chemical Reactivity and Transformation of 9 Oxo 9h Fluorene 2 Carboxylic Acid Ethyl Ester

Reactions Involving the Fluorenone Ketone Group (C9=O)

The ketone group at the C9 position of the fluorenone ring is a key site for chemical reactions. Its reactivity is influenced by the electron-withdrawing nature of the carbonyl group and the planar, aromatic structure of the fluorene (B118485) system.

Nucleophilic Addition Reactions

The carbonyl carbon of the fluorenone moiety is electrophilic and susceptible to attack by nucleophiles. webassign.net This is a fundamental reaction of ketones, leading to the formation of a tetrahedral intermediate. A variety of nucleophiles, including organometallic reagents (e.g., Grignard reagents, organolithium compounds) and cyanide ions, can add to the C9 position. The general mechanism involves the attack of the nucleophile on the carbonyl carbon, followed by protonation of the resulting alkoxide to yield a 9-hydroxy-9-substituted fluorene derivative.

Reduction Processes and Their Stereochemical Outcomes

The ketone group of 9-Oxo-9H-fluorene-2-carboxylic acid ethyl ester can be readily reduced to the corresponding secondary alcohol, 9-hydroxy-9H-fluorene-2-carboxylic acid ethyl ester. Common reducing agents for this transformation include metal hydrides such as sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). quizlet.comquizlet.com

The reduction of 9-fluorenone (B1672902) to 9-fluorenol using sodium borohydride is a well-established reaction. acs.orgacs.org The reaction typically proceeds in an alcoholic solvent like methanol (B129727) or ethanol (B145695). acs.orgyoutube.com The hydride from the borohydride attacks the electrophilic carbonyl carbon, and subsequent workup with a protic source protonates the intermediate alkoxide to give the alcohol. quizlet.comquizlet.com The reaction is often accompanied by a color change from the yellow of 9-fluorenone to the white or colorless appearance of 9-fluorenol. quizlet.comacs.org

Given the planar nature of the fluorenone ring system, the nucleophilic attack of the hydride can occur from either face of the carbonyl group. For the unsubstituted 9-fluorenone, this results in a single achiral product. However, for substituted fluorenones, including the 2-carboxylic acid ethyl ester derivative, the C9 carbon in the resulting alcohol is a stereocenter. The presence of the substituent at the 2-position may impart some degree of facial selectivity, potentially leading to a mixture of enantiomers or diastereomers if another stereocenter is present. Detailed stereochemical studies on the reduction of this specific ester are not widely reported, but modest levels of stereoselectivity are often observed in the reduction of substituted cyclic ketones.

Table 1: Reduction of 9-Fluorenone Derivatives This table is generated based on typical reduction reactions of 9-fluorenone and its derivatives.

| Reducing Agent | Solvent | Product | Typical Yield (%) |

|---|---|---|---|

| Sodium Borohydride (NaBH₄) | Methanol/Ethanol | 9-Hydroxy-9H-fluorene-2-carboxylic acid ethyl ester | 95-100 acs.org |

| Lithium Aluminum Hydride (LiAlH₄) | Diethyl ether/THF | 9-Hydroxy-9H-fluorene-2-carboxylic acid ethyl ester | High |

| Catalytic Hydrogenation (H₂/catalyst) | Various | 9-Hydroxy-9H-fluorene-2-carboxylic acid ethyl ester | Variable |

Condensation Reactions

The ketone group can participate in condensation reactions with various nucleophiles, particularly under acidic or basic conditions. A notable example is the acid-catalyzed condensation with phenols. For instance, 9-fluorenone reacts with phenol (B47542) in the presence of an acid catalyst to form 9,9-bis(4-hydroxyphenyl)fluorene. researchgate.net This reaction proceeds via electrophilic aromatic substitution, where the protonated ketone acts as an electrophile that attacks the electron-rich phenol ring. It is expected that this compound would undergo similar condensation reactions.

Reactions of the Ethyl Ester Functionality

The ethyl ester group at the 2-position of the fluorenone ring is also a site for various chemical transformations, primarily involving nucleophilic acyl substitution.

Hydrolysis and Saponification Kinetics

The ethyl ester can be hydrolyzed to the corresponding carboxylic acid, 9-oxo-9H-fluorene-2-carboxylic acid, under either acidic or basic conditions. Basic hydrolysis, also known as saponification, is an irreversible process that involves the attack of a hydroxide (B78521) ion on the ester carbonyl carbon. libretexts.orgscispace.com

Table 2: General Conditions for Ester Hydrolysis This table outlines typical conditions for the hydrolysis of esters.

| Reaction Type | Reagents | Products |

|---|---|---|

| Acid-Catalyzed Hydrolysis | H₂O, H⁺ (e.g., H₂SO₄) | 9-Oxo-9H-fluorene-2-carboxylic acid, Ethanol |

| Saponification (Base-Promoted Hydrolysis) | NaOH or KOH, H₂O | Sodium or Potassium 9-oxo-9H-fluorene-2-carboxylate, Ethanol |

Transamidation and Amidation Reactions

The ethyl ester can undergo amidation to form the corresponding amide, N-substituted-9-oxo-9H-fluorene-2-carboxamide. This can be achieved by reacting the ester with ammonia (B1221849) or a primary or secondary amine. These reactions are often slower than hydrolysis and may require heating or the use of catalysts.

Direct amidation of esters can be challenging, but various methods have been developed to facilitate this transformation. mdpi.com These can include the use of organocatalysts or the conversion of the ester to a more reactive acyl derivative. Alternatively, the ester can be first hydrolyzed to the carboxylic acid, which is then coupled with an amine using a suitable coupling agent to form the amide. researchgate.net The synthesis of various N-aryl-9-oxo-9H-fluorene-1-carboxamides has been reported, demonstrating the feasibility of forming amide bonds in this system. nih.govnih.gov

Reductions to Alcohol Derivatives

The reduction of this compound presents a challenge in chemoselectivity due to the presence of two reducible functional groups: a ketone at the C9 position and an ethyl ester at the C2 position. The outcome of the reduction is highly dependent on the choice of reducing agent and reaction conditions.

Selective Reduction of the Ketone: The ketone group is significantly more reactive towards nucleophilic reducing agents like sodium borohydride (NaBH₄) than the ester group. bu.eduwebassign.net Treatment of the parent compound, 9-fluorenone, with sodium borohydride in an alcohol solvent such as methanol or ethanol readily yields 9-fluorenol. bu.eduyoutube.com Therefore, applying these mild conditions to this compound is expected to selectively reduce the C9 ketone to a hydroxyl group, yielding ethyl 9-hydroxy-9H-fluorene-2-carboxylate, while leaving the C2 ester group intact.

Reduction of the Ester Group: Aromatic esters are generally resistant to reduction by NaBH₄ under standard conditions because the carbonyl carbon's electrophilicity is diminished by resonance with the aromatic ring. researchgate.net To achieve the reduction of the ester to a primary alcohol (-(CH₂)OH), more potent reducing agents or more forcing conditions are necessary.

Lithium Aluminum Hydride (LiAlH₄): This strong reducing agent will readily reduce both the ester and the ketone. Its use would result in the formation of (9-hydroxy-9H-fluoren-2-yl)methanol.

Modified Borohydride Reagents: The reducing power of sodium borohydride can be enhanced with additives. The use of NaBH₄ in combination with Lewis acids like lithium chloride (LiCl) or calcium chloride (CaCl₂) in solvents such as tetrahydrofuran (B95107) (THF) has been shown to reduce esters to alcohols. researchgate.networdpress.comtandfonline.com Similarly, conducting the reaction with NaBH₄ at high temperatures in solvents like diglyme (B29089) can also facilitate the reduction of aromatic esters. epa.gov However, these more powerful conditions would likely reduce the C9 ketone concurrently.

The following table summarizes the expected products based on the reducing agent used.

| Reagent / Conditions | C9-Ketone Reactivity | C2-Ester Reactivity | Expected Major Product |

| NaBH₄, Methanol, RT | Reduced | Unchanged | Ethyl 9-hydroxy-9H-fluorene-2-carboxylate |

| LiAlH₄, Ether/THF | Reduced | Reduced | (9-hydroxy-9H-fluoren-2-yl)methanol |

| NaBH₄ / LiCl, THF | Reduced | Reduced | (9-hydroxy-9H-fluoren-2-yl)methanol |

Claisen Condensation and Related Carbon-Carbon Bond Formations

The Claisen condensation is a carbon-carbon bond-forming reaction that occurs between two ester molecules in the presence of a strong base to yield a β-keto ester. masterorganicchemistry.com A critical requirement for the nucleophilic partner in this reaction is the presence of at least one α-hydrogen, which can be deprotonated to form an enolate.

This compound lacks α-hydrogens on the carbon atom adjacent to the ester carbonyl (the C2 position of the fluorene ring). Consequently, it cannot undergo self-condensation as it cannot form an enolate at this position.

However, it can participate as an electrophilic acceptor in a crossed Claisen condensation with another ester that does possess α-hydrogens (e.g., ethyl acetate). chemistrysteps.comuwindsor.ca In such a reaction, a strong base (like sodium ethoxide) would deprotonate the enolizable ester (ethyl acetate) to form its enolate. This enolate would then act as the nucleophile, attacking the electrophilic carbonyl carbon of this compound. To favor the crossed product and minimize the self-condensation of the enolizable ester, the reaction is typically performed by slowly adding the enolizable ester to a mixture of the non-enolizable ester and the base. chemistrysteps.com

The theoretical product of a crossed Claisen condensation between this compound and ethyl acetate (B1210297) would be ethyl 3-(9-oxo-9H-fluoren-2-yl)-3-oxopropanoate .

Electrophilic Aromatic Substitution on the Fluorene Ring System

Regioselectivity and Electronic Effects of Substituents

Electrophilic aromatic substitution (EAS) on the this compound ring system is governed by the electronic properties of the existing substituents. masterorganicchemistry.com The molecule contains two powerful electron-withdrawing groups (EWGs): the ketone carbonyl at C9 and the ethyl carboxylate group at C2.

Deactivating Nature: Both the ketone and the ester groups are deactivating, meaning they withdraw electron density from the aromatic rings, making the system less nucleophilic and thus less reactive towards electrophiles than benzene (B151609). uci.edu

Directing Effects:

The C9-ketone group deactivates both aromatic rings and is a meta-director relative to the carbon atoms to which the carbonyl is attached (C4a, C4b, C5a, C8a). In practice, it directs incoming electrophiles to the C2 and C7 positions, which are electronically furthest from the deactivating influence of the carbonyl bridge. Studies on the nitration of unsubstituted 9-fluorenone confirm that substitution occurs preferentially at the C2 and C7 positions. researchgate.net

The C2-ethyl carboxylate group is also a deactivating meta-director. It directs incoming electrophiles to the C4 and, to a lesser extent, the C1 position of its own ring.

Halogenation Reactions

Halogenation of the fluorenone core, typically with bromine or chlorine in the presence of a Lewis acid catalyst (e.g., FeBr₃, FeCl₃), is a standard electrophilic aromatic substitution. Given the regioselectivity discussed above, the halogenation of this compound is expected to yield the 7-halogenated derivative as the major product. For instance, bromination would produce ethyl 7-bromo-9-oxo-9H-fluorene-2-carboxylate . The synthesis of 2,7-dibromo-9-fluorenone (B76252) is a common procedure, which further supports the high reactivity of the C2 and C7 positions towards halogenation. researchgate.netresearchgate.net

Nitration and Sulfonation Studies

Nitration: The nitration of fluorenone derivatives has been studied, providing clear evidence for the regioselectivity of substitution. Treatment of unsubstituted 9-fluorenone with a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) yields 2-nitro-9-fluorenone, which can be further nitrated to give 2,7-dinitro-9-fluorenone. researchgate.net

Applying this precedent to this compound, where the C2 position is blocked, nitration under similar conditions (HNO₃/H₂SO₄) is predicted to occur at the next most activated position, C7. The expected major product is ethyl 7-nitro-9-oxo-9H-fluorene-2-carboxylate .

Sulfonation: Sulfonation of aromatic rings is typically achieved using fuming sulfuric acid (H₂SO₄ with dissolved SO₃). Following the same electronic principles, the sulfonation of this compound would be expected to introduce a sulfonic acid group (-SO₃H) at the C7 position, yielding ethyl 7-(sulfo)-9-oxo-9H-fluorene-2-carboxylate .

The table below summarizes the predicted outcomes for EAS reactions.

| Reaction | Reagents | Predicted Major Product |

| Bromination | Br₂, FeBr₃ | Ethyl 7-bromo-9-oxo-9H-fluorene-2-carboxylate |

| Nitration | HNO₃, H₂SO₄ | Ethyl 7-nitro-9-oxo-9H-fluorene-2-carboxylate |

| Sulfonation | Fuming H₂SO₄ (SO₃) | Ethyl 7-(sulfo)-9-oxo-9H-fluorene-2-carboxylate |

Nucleophilic Aromatic Substitution on Activated Fluorenone Systems

Nucleophilic aromatic substitution (SₙAr) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. This mechanism differs significantly from EAS and has stringent electronic requirements. For an SₙAr reaction to proceed, the aromatic ring must be highly electron-deficient, and it must contain a good leaving group (e.g., a halide or nitro group). youtube.com The electron deficiency is typically achieved by the presence of one or more strong electron-withdrawing groups positioned ortho and/or para to the leaving group. nih.gov

The this compound molecule itself is not a suitable substrate for SₙAr because it lacks a leaving group and is not sufficiently activated by the ketone and ester groups alone.

However, if the molecule were modified to include these features, it could undergo SₙAr. For example, a derivative such as ethyl 7-chloro-x,y-dinitro-9-oxo-9H-fluorene-2-carboxylate could potentially react with a nucleophile. In this hypothetical substrate:

The chlorine atom at C7 serves as the leaving group.

Nitro groups at positions ortho or para to the chlorine would provide the necessary strong activation by stabilizing the negative charge of the intermediate Meisenheimer complex. youtube.com

Without such additional activating groups, nucleophilic aromatic substitution on this compound is not a feasible reaction pathway.

Radical Reactions and Polymerization Initiatives Involving Fluorenone Esters

Fluorenone and its derivatives are recognized for their photochemical properties, which allow them to participate in radical reactions, often serving as photoinitiators for polymerization. researchgate.netwikipedia.org Photoinitiators are compounds that, upon absorption of light, generate reactive species—typically free radicals—that initiate polymerization. google.com The process of radical polymerization involves the successive addition of monomer units to a growing polymer chain that has a radical active center. wikipedia.org

Fluorenone-based structures can initiate polymerization through hydrogen abstraction mechanisms. For instance, thioxanthone derivatives incorporating a fluorene carboxylic acid moiety (TX-FLCOOH) have been synthesized and demonstrated to be effective visible-light photoinitiators for the free radical polymerization of various monomers, including acrylates. researchgate.net The initiation mechanism for such a system can proceed via two pathways depending on the concentration:

Intramolecular H-abstraction: The excited triplet state of the initiator abstracts a hydrogen atom from the fluorene part of its own structure.

Intermolecular H-abstraction: The excited triplet state of one initiator molecule abstracts a hydrogen atom from a co-initiator or a monomer molecule.

These processes generate the initial radicals necessary to start the polymerization chain reaction. researchgate.net The efficiency of fluorenone derivatives as photoinitiators is linked to their ability to form a long-lived triplet state upon photoexcitation, which is a common feature among aromatic ketones. libretexts.org The general steps of radical polymerization are outlined in the table below.

| Step | Description |

| Initiation | Generation of free radicals from an initiator molecule using light (photoinitiation) or heat. The radical then transfers to a monomer unit. |

| Propagation | The monomer radical adds to another monomer's double bond, creating a new radical and extending the polymer chain. This step repeats successively. |

| Termination | The growth of the polymer chain is stopped. This can occur through the combination of two radicals or by disproportionation, where one radical abstracts a hydrogen from another, resulting in two non-radical polymer chains. |

This table outlines the fundamental stages of radical polymerization. youtube.com

Photochemical Transformations of Fluorenone Esters

The fluorenone core is photochemically active and can undergo several transformations upon exposure to light. These reactions are often mediated by the n→π* excited triplet state of the carbonyl group.

The Photo-Favorskii rearrangement is a photochemical reaction observed in certain α-halo ketones and related systems, leading to rearranged carboxylic acid derivatives. libretexts.org While not extensively documented for this compound itself, this mechanism is well-studied in related aromatic ketone systems, such as p-hydroxyphenacyl (pHP) derivatives used as "caged" compounds or phototriggers. These compounds are designed to release a biologically active molecule (like GABA or glutamate) upon irradiation with light. researchgate.net

The general mechanism involves the excitation of the ketone to a triplet state. This is followed by an intramolecular rearrangement that leads to the expulsion of a leaving group and the formation of a rearranged product. researchgate.net In the context of pHP phototriggers, this rearrangement results in the release of a protected acid or other substrate. The efficiency of this release can be influenced by substituents on the aromatic ring, which affect the properties of the excited state. researchgate.net

Aromatic ketones, including fluorenone, are susceptible to photoreduction in the presence of a hydrogen donor. This classic photochemical reaction typically proceeds through the ketone's lowest triplet state (T1), which has n,π* character. libretexts.orgkyoto-u.ac.jp This excited triplet state behaves like a radical and can abstract a hydrogen atom from a suitable donor molecule (e.g., an alcohol or an amine). libretexts.org

The mechanism involves two primary steps:

Hydrogen Abstraction: The photo-excited fluorenone triplet abstracts a hydrogen atom from a hydrogen-donating solvent or substrate (R-H), forming a ketyl radical (a radical centered on the carbon of the former carbonyl group) and a radical derived from the donor (R•).

Dimerization or Further Reduction: The resulting ketyl radicals can then couple to form a pinacol (B44631) (a diol). Alternatively, the ketyl radical can be further reduced to the corresponding alcohol, 9-fluorenol.

The photoreduction of aromatic ketones can be achieved using various catalytic systems, including dual cobalt–copper light-driven catalysis in aqueous media. rsc.org In such systems, a single-electron transfer (SET) from a photoredox catalyst to the ketone can generate a ketyl radical anion, which is then protonated to yield the final alcohol product. rsc.org

Derivatization Strategies for Specific Research Applications

The scaffold of this compound offers multiple sites for chemical modification, allowing for the synthesis of a wide range of derivatives with tailored properties for specific applications in materials science and medicinal chemistry. researchgate.netresearchgate.net The primary sites for derivatization are the ketone carbonyl group, the aromatic rings, and the ethyl ester functional group.

Modification of the Carbonyl Group: The ketone at the 9-position is a common target for derivatization. It can be readily converted into other functional groups, such as oximes or hydrazones. jocpr.com For example, condensation with amines or hydrazines can yield Schiff bases, a class of compounds investigated for their biological activities, including antimicrobial and antitumor properties. jocpr.comnih.gov

Modification of the Ester Group: The ethyl ester at the 2-position provides a handle for further functionalization.

Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid (9-Oxo-9H-fluorene-2-carboxylic acid). This acid can then be coupled with various amines or alcohols to form amides or different esters, respectively.

Reduction: The ester can be reduced to a primary alcohol, which can then be used in subsequent synthetic steps.

Applications of Fluorenone Derivatives: Derivatization of the fluorenone core has led to compounds with diverse applications, as detailed in the table below.

| Application Area | Type of Derivative / Strategy | Research Findings |

| Material Science | Functionalization to create hole transport materials (HTMs) for perovskite solar cells. researchgate.net | A derivative, 2,7-bis(4-(bis(4-methoxyphenyl)amino)phenyl)-9H-fluoren-9-one (TPA-9F), was developed featuring a fluorenone core for use in solar cells. researchgate.net |

| Sensors | Fluorenone-based fluorescent and colorimetric sensors. researchgate.net | Derivatives have been designed for the selective detection of specific ions, such as iodide. researchgate.net |

| Pharmaceuticals | Synthesis of Schiff bases and other derivatives. jocpr.comnih.gov | Various Schiff bases derived from 9-fluorenone have shown potential antimicrobial and antitumor activity. jocpr.com |

| Organic Electronics | Modification of the fluorene core with electron-donating or accepting groups. mdpi.com | Substituted fluorenes are useful materials for organic light-emitting devices (OLEDs). mdpi.com |

This table summarizes various research applications stemming from the derivatization of the fluorenone scaffold.

Advanced Spectroscopic and Structural Characterization

Detailed Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules by probing the magnetic properties of atomic nuclei.

One-dimensional NMR provides fundamental information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms within the molecule.

The ¹H NMR spectrum is expected to show distinct signals corresponding to the aromatic protons of the fluorenone core and the protons of the ethyl ester group. Aromatic protons typically resonate in the downfield region (δ 6.5-8.4 ppm) due to the deshielding effect of the ring current. mnstate.edu The ethyl group should present as a quartet for the methylene (B1212753) (-CH₂) protons, coupled to the methyl protons, and a triplet for the terminal methyl (-CH₃) protons. mnstate.edu

The ¹³C NMR spectrum provides information on each unique carbon atom. oregonstate.edu The carbonyl carbons of the ketone and the ester are the most deshielded, appearing far downfield (δ 165-190 ppm for esters, and over 200 ppm for ketones). oregonstate.educompoundchem.com Aromatic carbons are typically found in the δ 110-160 ppm range. compoundchem.com The carbons of the ethyl ester group will appear in the upfield region. compoundchem.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 9-Oxo-9H-fluorene-2-carboxylic acid ethyl ester

| Assignment | ¹H Chemical Shift (δ, ppm) (Predicted) | ¹³C Chemical Shift (δ, ppm) (Predicted) |

| Fluorenone Aromatic C-H | ~7.4 - 8.2 | ~120 - 145 |

| Ethyl Ester -O-CH₂- | ~4.4 (quartet) | ~61 |

| Ethyl Ester -CH₃ | ~1.4 (triplet) | ~14 |

| Ester C=O | --- | ~166 |

| Ketone C=O | --- | ~194 |

| Quaternary Aromatic C | --- | ~120 - 145 |

Two-dimensional NMR techniques are essential for unambiguously assigning the signals observed in 1D spectra by revealing through-bond and through-space correlations between nuclei. researchgate.net

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. sdsu.edu It would be used to confirm the connectivity within the ethyl group (correlation between the -CH₂- and -CH₃ protons) and to trace the coupling network among the protons on the fluorenone aromatic rings. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the signals of the carbon atoms to which they are directly attached. sdsu.edu It allows for the direct assignment of each protonated carbon in the ¹³C spectrum based on the already assigned ¹H spectrum. youtube.com

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are connected through bonds. This technique is particularly useful for determining stereochemistry and conformation, though less critical for a rigid planar structure like fluorenone.

High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination

High-Resolution Mass Spectrometry is used to determine the elemental formula of a compound by measuring its mass-to-charge ratio with extremely high accuracy. For this compound (C₁₆H₁₂O₃), the theoretical exact mass can be calculated. HRMS analysis would be expected to yield a measured mass that corresponds to this theoretical value, confirming the molecular formula and distinguishing it from any isomers or compounds with the same nominal mass. mdpi.com

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Identification and Band Assignments

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, probes the vibrational modes of molecules, providing a fingerprint of the functional groups present. youtube.com

The FTIR spectrum of this compound would be dominated by strong absorption bands characteristic of the carbonyl groups. spectroscopyonline.com A sharp, intense peak for the ketone C=O stretch is expected around 1715 cm⁻¹, while the ester C=O stretch should appear at a slightly higher wavenumber, around 1720-1735 cm⁻¹. vscht.czlibretexts.org The spectrum would also feature two distinct C-O stretching bands for the ester group between 1300 and 1000 cm⁻¹. spectroscopyonline.com Aromatic C-H stretching vibrations are anticipated just above 3000 cm⁻¹, while aromatic C=C in-ring stretching bands would appear in the 1600-1400 cm⁻¹ region. libretexts.org

Table 2: Predicted FTIR Absorption Bands for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3100 - 3000 | Medium |

| Aliphatic C-H Stretch | 3000 - 2850 | Medium |

| Ester C=O Stretch | 1750 - 1735 | Strong |

| Ketone C=O Stretch | ~1715 | Strong |

| Aromatic C=C Stretch | 1600 - 1400 | Medium-Strong |

| Ester C-O Stretch | 1300 - 1000 | Strong |

| Aromatic C-H "oop" Bend | 900 - 675 | Strong |

Electronic Absorption and Emission Spectroscopy

These techniques provide insight into the electronic structure of the molecule and its interaction with light.

The UV-Visible spectrum arises from electronic transitions, typically π → π* transitions in conjugated systems. The extended π-system of the fluorenone core is a strong chromophore, and as such, this compound is expected to absorb significantly in the UV region of the electromagnetic spectrum. researchgate.net The spectrum would likely display multiple absorption bands corresponding to the various electronic transitions possible within the aromatic and carbonyl moieties.

Fluorescence and Phosphorescence Properties of Fluorenone Chromophores

The photophysical properties of the fluorenone chromophore, the core of this compound, are dictated by the nature of its lowest singlet (S1) and triplet (T1) excited states. The emission characteristics are highly dependent on the surrounding solvent environment. Generally, fluorenone and its derivatives exhibit fluorescence and phosphorescence.

The nature of the lowest excited singlet state can be either n→π* or π→π. In nonpolar solvents, the S1 state is typically n→π, which leads to efficient intersystem crossing (ISC) to the triplet state and, consequently, a high triplet quantum yield. In polar solvents, the π→π* state is stabilized and becomes the lowest singlet state, which can alter the fluorescence and ISC rates. For instance, the emission of fluorenone shifts to longer wavelengths (a red shift) in more polar solvents. In methanol (B129727), this shift is even more pronounced due to the formation of hydrogen-bonded complexes.

The introduction of substituents onto the fluorenone core, such as the ethyl carboxylate group in this compound, can significantly influence the electronic properties and thus the fluorescence and phosphorescence. Electron-donating or electron-withdrawing groups can modify the energy levels of the excited states, leading to changes in emission wavelengths and quantum yields. While specific data for the title compound is not extensively available, studies on related fluorenone derivatives show that such modifications are a key strategy in tuning the material's optical properties for applications like organic light-emitting diodes (OLEDs). researchgate.netacs.org

The table below summarizes the general photophysical behavior of the parent fluorenone chromophore in different environments.

| Property | Nonpolar Solvent | Polar Solvent | Protic Solvent (e.g., Methanol) |

|---|---|---|---|

| Lowest Singlet State (S1) | n→π | π→π | π→π* (H-bonded complex) |

| Intersystem Crossing (ISC) | Efficient | Less Efficient | Quenched |

| Fluorescence | Weak | Moderate | Red-shifted, Quenched |

| Triplet Quantum Yield | Near 100% | Lower (e.g., 0.46 in Acetonitrile) | Low |

Quantum Yield Determinations

The quantum yield of fluorescence (Φf) and phosphorescence (Φp) are critical parameters that quantify the efficiency of these emission processes. For the parent 9-fluorenone (B1672902), the triplet quantum yield is nearly 100% in non-polar solvents due to efficient intersystem crossing. However, in polar solvents like acetonitrile, the triplet quantum yield is significantly lower, around 0.46, indicating that fluorescence and internal conversion become more competitive deactivation pathways.

Single Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.

Determination of Molecular Conformation and Bond Parameters

While a crystal structure for this compound is not publicly documented, the structure of the closely related 9-oxofluorene-4-carboxylic acid provides significant insights. In the crystal structure of this analogue, the fluorenone core is nearly planar. researchgate.net The planarity of the fused ring system is a characteristic feature of fluorene (B118485) derivatives. nih.gov

The bond lengths and angles within the fluorenone moiety are expected to be consistent with those of other structurally characterized fluorenones. The C=O bond of the ketone group is a key feature, and its length provides information about the electronic environment. The carboxylic acid group in the analogue is twisted relative to the plane of the fluorenone ring system. researchgate.net A similar non-coplanar arrangement would be expected for the ethyl carboxylate group in the title compound due to steric hindrance.

The table below presents typical bond parameters that might be expected for the core fluorenone structure, based on crystallographic studies of related derivatives.

| Parameter | Typical Value | Comment |

|---|---|---|

| Fluorenone Ring System | Nearly Planar | Characteristic of the fused aromatic system. researchgate.netnih.gov |

| C=O Bond Length | ~1.22 Å | Typical for a ketone carbonyl group. |

| C-C Bonds (Aromatic) | ~1.37 - 1.41 Å | Reflects the aromatic character of the rings. |

| Angle of Ester Group Plane to Fluorenone Plane | Likely significant (>20°) | Due to steric hindrance, similar to the carboxylic acid in an analogue which has an angle of 26.5°. researchgate.net |

Analysis of Supramolecular Interactions and Crystal Packing

The way molecules pack in a crystal is determined by a variety of intermolecular forces, including hydrogen bonds, π-π stacking, and van der Waals interactions. For 9-oxofluorene-4-carboxylic acid, the molecules form centrosymmetric hydrogen-bonded dimers via their carboxylic acid groups. researchgate.net These dimers then stack along a crystallographic axis. researchgate.net

For this compound, the absence of the acidic proton of a carboxylic acid group precludes the formation of the same strong hydrogen-bonded dimers. Instead, crystal packing would be dominated by weaker C-H···O interactions involving the carbonyl oxygen of the ketone and ester groups, as well as π-π stacking interactions between the planar fluorenone systems of adjacent molecules. The ethyl group would influence the packing by introducing van der Waals interactions and potentially hindering close packing of the aromatic cores. Molecules are likely to arrange in stacks with significant intermolecular overlap to maximize π-π interactions. researchgate.net

Circular Dichroism (CD) Spectroscopy for Chiral Derivatives

Circular Dichroism (CD) spectroscopy is a powerful technique for studying chiral molecules. It measures the differential absorption of left and right circularly polarized light. For a derivative of 9-Oxo-9H-fluorene-2-carboxylic acid to be CD active, it must be chiral. This could be achieved by introducing a chiral center, for example, by using a chiral alcohol to form the ester (e.g., using (R)- or (S)-2-butanol instead of ethanol) or by adding a chiral substituent elsewhere on the fluorenone ring.

The fluorenone chromophore itself is achiral. However, if placed in a chiral environment or chemically modified to be chiral, it would exhibit a CD spectrum. The resulting CD signals, known as Cotton effects, would provide information about the stereochemistry of the molecule and its conformation in solution. For instance, studies on peptides incorporating the chiral amino acid 9-amino-9-fluorenecarboxylic acid have utilized CD spectroscopy to probe the conformational preferences of the peptide backbone. nih.gov While no specific CD studies on chiral derivatives of this compound were found, this technique remains a critical tool for the stereochemical analysis of any such chiral analogues that may be synthesized.

Computational and Theoretical Studies of 9 Oxo 9h Fluorene 2 Carboxylic Acid Ethyl Ester

Density Functional Theory (DFT) Calculations

Density Functional Theory is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 9-Oxo-9H-fluorene-2-carboxylic acid ethyl ester, DFT calculations can elucidate its optimized geometry, electronic distribution, and molecular orbital energies. While specific DFT studies on the ethyl ester are not widely available in the literature, extensive research has been conducted on the closely related compound, 9-fluorenone-2-carboxylic acid. nih.gov The findings from this parent compound provide a strong basis for understanding the electronic characteristics of its ethyl ester derivative.

DFT calculations, typically using a functional like B3LYP with a basis set such as 6-31G(d,p), are employed to determine the most stable three-dimensional arrangement of atoms in the molecule, known as the optimized geometry. nih.gov For the fluorenone core, these calculations confirm a planar and rigid structure. The planarity of the fused ring system is a key feature, influencing the molecule's electronic properties. The addition of the ethyl ester group at the 2-position introduces a flexible side chain. The geometry of this ester group, including the bond lengths and angles of the C-O and C=O bonds, and the rotational conformation around the C-C and C-O single bonds, would be key parameters determined through optimization.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals, which are crucial for determining the chemical reactivity and electronic properties of a molecule. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and its ability to participate in electronic transitions. nih.gov

In studies of 9-fluorenone-2-carboxylic acid, the HOMO is typically localized over the fluorenone ring system, while the LUMO is distributed across the entire molecule, including the carbonyl and carboxylic acid groups. nih.gov For the ethyl ester derivative, a similar distribution is expected. The HOMO would likely reside on the electron-rich aromatic fluorenone core, and the LUMO would be centered on the electron-accepting carbonyl group and the ester functionality. The energy of these orbitals and the resulting HOMO-LUMO gap are critical for predicting the molecule's behavior in charge transfer processes and its potential applications in organic electronics.

| Orbital | Typical Energy (eV) (Approximation) | Description |

| HOMO | -6.5 to -7.5 | Localized on the fluorenone ring system, acting as the primary electron donor. |

| LUMO | -2.5 to -3.5 | Distributed across the carbonyl and ester groups, acting as the primary electron acceptor. |

| HOMO-LUMO Gap | 3.5 to 4.5 | Indicates high kinetic stability and influences the energy of electronic transitions. |

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

An electrostatic potential (ESP) map is a visual representation of the charge distribution within a molecule. It is generated by calculating the electrostatic potential at the surface of the molecule. The map is color-coded, with red indicating regions of high electron density (negative potential) and blue indicating regions of low electron density (positive potential).

For this compound, the ESP map would show a significant negative potential (red) around the oxygen atoms of the ketone and ester carbonyl groups, as these are the most electronegative atoms and are involved in polar double bonds. The hydrogen atoms of the ethyl group and the aromatic rings would exhibit a positive potential (blue). These maps are valuable for predicting how the molecule will interact with other polar molecules and for identifying potential sites for electrophilic and nucleophilic attack.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are a computational method for studying the physical movement of atoms and molecules over time. These simulations can provide detailed information about the conformational dynamics and intermolecular interactions of this compound in different environments.

The ethyl ester group introduces conformational flexibility to the otherwise rigid fluorenone structure. MD simulations can explore the different possible conformations (rotamers) of the ethyl ester side chain and their relative energies. In solution, the molecule will likely exist as an equilibrium of several low-energy conformations. The specific solvent can influence this equilibrium by stabilizing certain conformations through solute-solvent interactions.

In the solid state, the molecule's conformation is fixed within the crystal lattice. MD simulations, in conjunction with crystallographic data, can help to understand the packing forces and the specific conformation adopted in the crystalline form.

Understanding the intermolecular interactions of this compound is key to predicting its bulk properties, such as melting point, boiling point, and solubility. The primary intermolecular forces at play would be:

Van der Waals forces (London dispersion forces): These are present between all molecules and arise from temporary fluctuations in electron density. The large, planar aromatic surface of the fluorenone core allows for significant pi-pi stacking interactions, a specific type of van der Waals force.

Dipole-dipole interactions: The molecule possesses a significant dipole moment due to the polar ketone and ester functional groups. These permanent dipoles will lead to attractive interactions between molecules.

MD simulations can model these interactions and predict how molecules will arrange themselves in condensed phases. For instance, simulations could reveal a preference for antiparallel dimer formation to maximize the favorable dipole-dipole interactions and pi-pi stacking. Unlike its carboxylic acid counterpart, the ethyl ester cannot act as a hydrogen bond donor, which will significantly influence its intermolecular interaction profile and, consequently, its physical properties.

Prediction of Spectroscopic Properties (Computational NMR, UV-Vis, IR)

Computational methods, particularly Density Functional Theory (DFT), are widely used to predict the spectroscopic properties of molecules with a high degree of accuracy. These predictions are crucial for interpreting experimental data and understanding the electronic structure of the molecule.

Computational NMR Spectroscopy: Gauge-Independent Atomic Orbital (GIAO) calculations are a standard method for predicting NMR chemical shifts. For fluorenone derivatives, DFT calculations can provide theoretical ¹H and ¹³C NMR spectra. These calculations help in the assignment of experimental chemical shifts and can predict how substitutions on the fluorenone core, such as the addition of a carboxylic acid ethyl ester group, would influence the electronic environment of the protons and carbons.

Computational UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is a powerful tool for predicting the electronic absorption spectra of molecules. By calculating the excitation energies and oscillator strengths, the λmax values in the UV-Vis spectrum can be determined. For fluorenone derivatives, TD-DFT calculations can elucidate the nature of the electronic transitions, often identifying them as π→π* and n→π* transitions associated with the aromatic system and the carbonyl group. These calculations are instrumental in understanding the photophysical properties of these compounds, which is critical for their application in materials science.

Computational IR Spectroscopy: DFT calculations can also predict the vibrational frequencies of a molecule, which correspond to the peaks in an infrared (IR) spectrum. These theoretical spectra are valuable for assigning the vibrational modes of the molecule. For 9-Oxo-9H-fluorene-2-carboxylic acid and its derivatives, computational IR spectroscopy can accurately predict the characteristic vibrational frequencies, such as the C=O stretching of the ketone and the carboxylic acid (or ester), as well as the various C-H and C-C vibrations of the aromatic rings. A recent study performed a comprehensive theoretical and experimental FTIR and FT-Raman spectral analysis of 9-fluorenone-2-carboxylic acid using the DFT/B3LYP method with a 6-31G(d,p) basis set to calculate the equilibrium molecular geometry and harmonic vibrational frequencies. researchgate.net

Below is a table summarizing typical predicted spectroscopic data for fluorenone derivatives based on computational studies of 9-Oxo-9H-fluorene-2-carboxylic acid and similar structures.

| Spectroscopic Technique | Predicted Property | Typical Predicted Values for Fluorenone Core | Notes |

| ¹H NMR | Chemical Shift (δ) | Aromatic protons: ~7.2-8.0 ppm | The exact shifts for the ethyl ester would be influenced by the ethyl group. |

| ¹³C NMR | Chemical Shift (δ) | Carbonyl carbon: ~190-195 ppm; Aromatic carbons: ~120-145 ppm; Carboxyl carbon: ~165-170 ppm | The ester carbonyl would have a distinct chemical shift from the ketone carbonyl. |

| UV-Vis | λmax | ~250-300 nm (π→π); ~320-380 nm (n→π) | The position and intensity of these bands are sensitive to substitution. |

| IR | Wavenumber (cm⁻¹) | Ketone C=O stretch: ~1710-1730 cm⁻¹; Ester C=O stretch: ~1720-1740 cm⁻¹; Aromatic C=C stretch: ~1450-1600 cm⁻¹ | The predicted values are for the fundamental vibrational modes. |

Reaction Mechanism Elucidation through Computational Transition State Analysis

Computational chemistry plays a pivotal role in elucidating the mechanisms of chemical reactions by identifying and characterizing the transition states. This analysis provides insights into the reaction pathways, activation energies, and the factors that control the selectivity of a reaction.

For the synthesis of fluorenone derivatives, computational studies can model the reaction coordinates of key steps, such as electrophilic aromatic substitution or oxidation reactions. For instance, in the synthesis of polyarylated fluorenes, DFT calculations have been used to investigate the nature and origin of stable radical intermediates. researchgate.net By calculating the energies of reactants, intermediates, transition states, and products, a detailed energy profile of the reaction can be constructed. This allows for the determination of the rate-determining step and provides a theoretical basis for optimizing reaction conditions.

Quantitative Structure-Activity Relationships (QSAR) in Material Science Contexts

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their physical, chemical, or biological activity. In the context of material science, QSAR can be used to predict the properties of new materials based on their molecular descriptors.

Fluorenone derivatives are of significant interest in material science, particularly for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and as fluorescent probes. mit.edu The electronic and photophysical properties of these materials are highly dependent on their molecular structure.

A QSAR study in this area would typically involve:

A dataset of fluorenone derivatives with experimentally measured properties of interest (e.g., fluorescence quantum yield, charge carrier mobility, or device efficiency).

Calculation of molecular descriptors for each compound in the dataset. These descriptors can be constitutional, topological, geometrical, or quantum chemical in nature.

Development of a mathematical model that correlates the descriptors with the observed activity.

While a specific QSAR study focused solely on this compound has not been identified, the principles of QSAR are broadly applicable to the design of new fluorenone-based materials. By systematically modifying the structure of the fluorenone core and using computational methods to predict the resulting properties, researchers can screen for candidate molecules with desired characteristics for specific material science applications. For example, DFT calculations can provide descriptors such as HOMO-LUMO energy gaps, dipole moments, and polarizabilities, which are known to be important for the performance of organic electronic materials.

The following table lists some key molecular descriptors that would be relevant in a QSAR study of fluorenone derivatives for material science applications.

| Descriptor Category | Example Descriptors | Relevance to Material Properties |

| Electronic | HOMO Energy, LUMO Energy, HOMO-LUMO Gap | Relates to charge injection/transport properties, and electronic absorption/emission wavelengths. |

| Steric/Topological | Molecular Volume, Surface Area, Shape Indices | Influences molecular packing in the solid state, which affects charge transport and film morphology. |

| Quantum Chemical | Dipole Moment, Polarizability, Hyperpolarizability | Affects intermolecular interactions, solubility, and non-linear optical properties. |

Applications in Advanced Materials Science and Organic Synthesis

Application as a Building Block in Organic Synthesis

The fluorene (B118485) moiety is a significant structural framework in a variety of complex organic molecules. mdpi.com The inherent reactivity of the fluorene core and its substituents allows it to serve as a versatile starting material or intermediate in the synthesis of more elaborate chemical structures.

The fluorene skeleton is a fundamental unit in the construction of larger polycyclic aromatic hydrocarbons (PAHs) and related heterocyclic systems. researchgate.netmdpi.com Synthetic strategies often utilize the fluorene core as a foundational building block, which can be elaborated through various reactions. For instance, synthetic methods such as Michael additions and Robinson annulations can be employed on fluorene precursors to construct additional fused aromatic rings. mdpi.com This approach allows for the systematic assembly of complex, multi-ring systems from simpler fluorene-based starting materials. mdpi.com The 9-oxo group and the ethyl ester substituent on the target molecule offer handles for directing these transformations and introducing further functionalization.

The structure of 9-Oxo-9H-fluorene-2-carboxylic acid ethyl ester is well-suited for its use as a precursor in the synthesis of advanced organic ligands. The ethyl ester group can be hydrolyzed to the corresponding carboxylic acid, a common coordinating group for metal ions. The rigid aromatic backbone of the fluorene unit can provide a well-defined spatial arrangement for coordinating atoms, making it an attractive scaffold for designing ligands for catalysis, metal-organic frameworks (MOFs), and sensory materials.

Fluorene and its derivatives are highly valued for their photophysical properties, which makes them excellent candidates for use in dyes and pigments. researchgate.net The extensive π-electron delocalization across the planar fluorene ring system is responsible for its characteristic violet fluorescence and its ability to act as a chromophore. researchgate.net The this compound can serve as a key intermediate in the synthesis of larger, more complex dye molecules. The ester functional group provides a convenient point for chemical attachment, allowing the fluorenone chromophore to be incorporated into polymeric structures or other molecular systems to tune their color and optical properties. researchgate.net

Organic Electronic Materials

The unique electronic and photophysical properties of the fluorene scaffold have led to its extensive investigation and use in the field of organic electronics. researchgate.netmdpi.com Modifications to the fluorene core can tune its properties for specific applications in devices like OLEDs and OPVs. mdpi.com

Fluorene derivatives are important materials for the fabrication of organic light-emitting diodes (OLEDs). mdpi.com The rigid and planar structure of the fluorene core facilitates intermolecular π-π stacking, which is beneficial for charge transport. The inherent luminescent properties of the fluorene system make it suitable for use as an emissive material. By introducing electron-donating or electron-accepting groups, the electronic properties and emission color of fluorene-based materials can be precisely controlled. mdpi.com The 9-oxo-fluorene core, in particular, can be functionalized to create materials used in various layers of an OLED device.

The fluorene ring system is a critical building block for materials used in organic photovoltaics (OPVs), also known as organic solar cells. researchgate.net Derivatives of fluorene have been successfully employed as electron acceptors in the active layer of these devices. rsc.orgresearchgate.net For example, complex molecules incorporating a 9,9′-spirobi[9H-fluorene] core have been designed and synthesized for use as non-fullerene acceptors in bulk heterojunction solar cells. rsc.orgresearchgate.net These materials exhibit excellent thermal stability and suitable energy levels for efficient charge separation and transport, demonstrating the potential of the fluorene scaffold in developing high-performance organic solar cells. rsc.org

Interactive Data Table: Applications of this compound and its Core Structure

| Field | Application Area | Specific Role | Key Structural Feature |

| Organic Synthesis | PAHs and Heterocycles | Building block for larger fused-ring systems. mdpi.com | Rigid fluorene core. |

| Advanced Ligands | Precursor for ligands used in catalysis or MOFs. | Carboxylic ester group and aromatic backbone. | |

| Dyes and Pigments | Intermediate for complex chromophores. researchgate.net | π-conjugated fluorene system. researchgate.net | |

| Organic Electronics | OLEDs | Component in emissive or charge-transport layers. mdpi.com | Luminescent and rigid planar structure. mdpi.com |

| OPVs | Component in active layers as electron acceptors. rsc.orgresearchgate.net | Tunable electronic properties and stability. rsc.org |

Charge Transport Materials

The 9-fluorenone (B1672902) core is a well-known electron-accepting moiety, making its derivatives promising candidates for electron-transporting or bipolar charge-transporting materials (CTMs) in electronic devices. researchgate.netnih.gov Fluorene-based compounds are recognized for their delocalized π-conjugated systems, which are conducive to charge carrier mobility. nih.gov The incorporation of the electron-withdrawing ketone group at the C9 position enhances the electron-deficient character, facilitating electron injection and transport.

Researchers have designed and synthesized air-stable and solution-processable CTMs that feature the 9-fluorenone group. researchgate.net These materials can exhibit bipolar charge transport, meaning they can conduct both holes (positive charges) and electrons, a desirable property for simplifying the architecture of organic light-emitting diodes (OLEDs). researchgate.net For instance, in a study of various fluorene-based CTMs, materials containing the 9-fluorenone unit were synthesized and analyzed. researchgate.net While hole mobilities were measured in the range of 10⁻⁴ to 10⁻⁵ cm² V⁻¹ s⁻¹, electron transport in the 9-fluorenone-containing compounds was observed to be highly dispersive. researchgate.net

Recent studies have focused on developing new semiconductors with fluorenone central fragments and phosphonic acid anchoring groups for use as electron-transporting self-assembled monolayers (SAMs) in photovoltaic devices. nih.gov These materials show good thermal stability and electrochemical properties suitable for efficient electron transport from the light-absorbing layer (like perovskite) to the electrode. nih.gov The charge transport properties are also heavily influenced by the molecular arrangement in the solid state, with studies on fluorenone-based liquid crystalline semiconductors showing how polymorphism and the degree of order in mesophases can impact charge carrier mobilities. google.com

Table 1: Charge Mobility in Selected Fluorene-Based Materials

| Compound Type | Hole Mobility (cm² V⁻¹ s⁻¹) | Electron Mobility | Notes |

|---|

Nonlinear Optical (NLO) Materials

Fluorenone-based molecules are an important class of materials for nonlinear optics (NLO), which have potential applications in photonics and optoelectronics, including optical switching and data storage. researchgate.nettue.nlmit.edu Their NLO properties arise from the ability of their π-electron systems to interact with intense electromagnetic fields, such as those from lasers. The performance of organic NLO materials is often based on a "push-pull" architecture, where an electron-donating (D) group and an electron-accepting (A) group are connected by a π-conjugated bridge. mit.edu